

PPAR α -Mediated Mode of Action (MOA) and Human Relevance Assessment

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Compound Focus: Propaquizafof

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The hepatocarcinogenic Mode of Action (MOA) of **propaquizafof** in rodents and its relevance to humans has been formally evaluated using the **IPCS MOA/Human Relevance Framework (MOA/HRF)**. The consensus from these investigations is that the liver tumors observed in rodents are not considered a relevant health risk to humans [1] [2].

The table below summarizes the key events in the established rodent MOA and the evidence for their human relevance:

Key Event in Rodent MOA	Description & Evidence	Human Relevance Conclusion
1. Ligand Activation of PPARα	Propaquizafof acts as a ligand, activating the PPAR α receptor in rodent liver [2].	Biologically plausible in humans, but the human PPAR α receptor is expressed at much lower levels than in rodents [2].
2. Altered Gene Expression	Activation leads to induction of target genes (e.g., CYP4A, Acyl-CoA oxidase) [1] [2].	Plausible, but the response in human hepatocytes is negligible compared to rodents [2].
3. Altered Cell Growth	Leads to hepatocellular hypertrophy, liver enlargement, and	Considered a rodent-specific key event due to quantitative differences

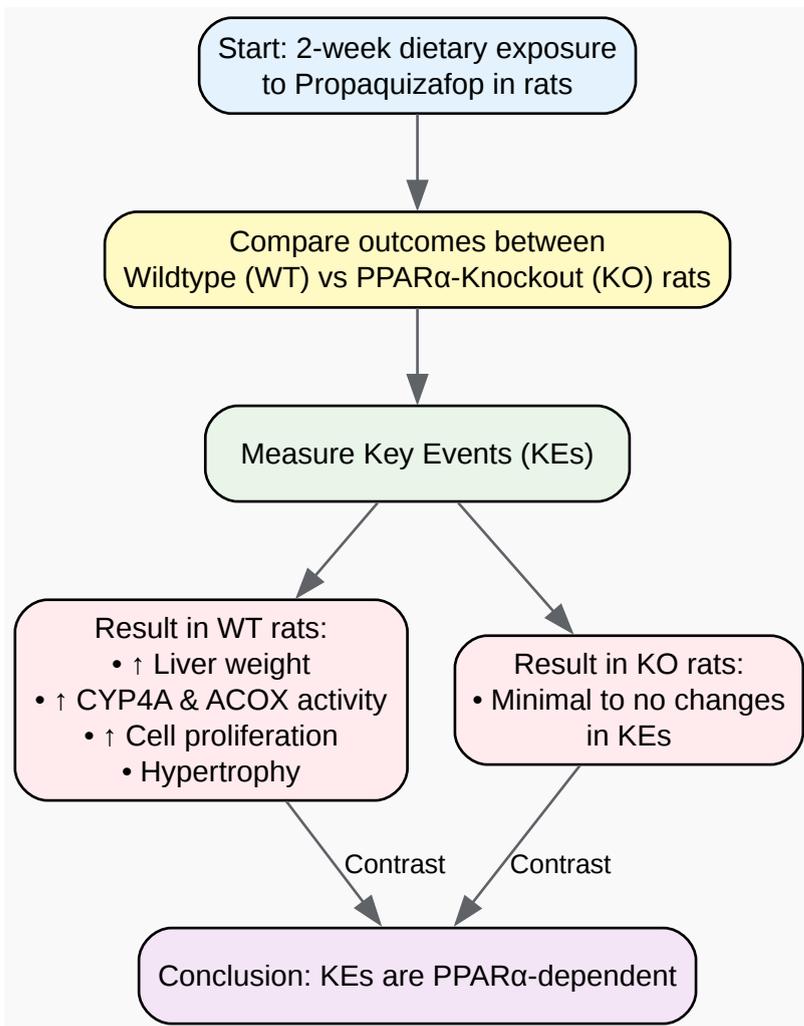
Key Event in Rodent MOA	Description & Evidence	Human Relevance Conclusion
	increased cell proliferation (BrdU labeling) [1] [2].	in PPAR α -mediated responses [1] [2].
4. Hepatocarcinogenesis	Long-term exposure leads to liver tumors in mice and rats [2].	Not relevant to humans based on weak or absent key events in human models [1] [2].

Detailed Experimental Protocol for MOA Investigation

The key investigation into the PPAR α -dependency of **propaquizafop**'s effects used a well-defined genetic model. The methodology below outlines the core experimental design [2].

- Animal Models: The study used two groups of male Sprague Dawley rats:
 - **Wild-type (WT) rats**: With normal PPAR α expression.
 - **PPAR α -Knockout (KO) rats**: Genetically modified rats with a bi-allelic deletion of the PPAR α gene, rendering the receptor non-functional.
- Test Articles & Dosing:
 - **Propaquizafop**: Administered in the diet at 75, 500, and 1000 ppm for 2 weeks.
 - **Positive Control (WY-14643)**: A known potent PPAR α agonist, administered at 50 mg/kg bw/day.
 - **Control Group**: Received a standard diet.
- Endpoints Measured:
 - **Organ Weights**: Absolute and relative liver weights.
 - **Clinical Chemistry**: mRNA expression and enzyme activities of CYP4A and Acyl-CoA oxidase (markers of PPAR α activation).
 - **Histopathology**: Examination of liver tissues for hepatocellular hypertrophy.
 - **Cell Proliferation**: Measurement of cell replication via BrdU labeling in hepatocytes.

The experimental workflow of this investigation can be summarized as follows:



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Comparative Quantitative Data from Key Studies

The experimental data from the investigation clearly demonstrates the PPAR α -dependency of **propaquizafof**'s effects. The table below synthesizes key quantitative findings from the search results:

Study Focus	Test Organism / System	Key Comparative Metrics	Outcome & Supporting Data
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| **Human Relevance of Hepatocarcinogenicity** [1] [2] | WT vs. PPAR α -KO Rats | **Liver Weight Increase:** Marked in WT rats; mild only at high dose in KO rats. **Cell Proliferation (BrdU):** Significant increase in

WT; no change in KO rats. **CYP4A & ACOX Activity:** Induced in WT; no change in KO rats. | **Conclusion:** All key events are PPAR α -dependent. The PPAR α -mediated rodent MOA is not relevant to humans. | | **Herbicide Efficacy vs. Resistant Weeds** [3] [4] | *Eleusine indica* (Grass Weed) | **Resistance Index (RI) to Propaquizafop:** < 2.0. **RI to Glyphosate/Paraquat:** 2.30 - 4.36 in resistant biotypes. | **Conclusion:** Resistant weed biotypes remain susceptible to **propaquizafop**, indicating no cross-resistance. | | **Herbicide Resistance Development** [5] | *Avena fatua* (Wild Oat) | **GR₅₀ Resistance Factor (RF) for Propaquizafop:** 16.6 to >59 in resistant populations. | **Conclusion:** Confirms the evolution of resistance to **propaquizafop** in grass weeds, necessitating resistance management. |

Key Conclusions for Professionals

- **Validated MOA and Human Relevance:** The assessment provides a robust case study for using the MOA/HRF. The data strongly supports that **propaquizafop** induces liver tumors in rats via a PPAR α -mediated mode of action that is not plausible in humans due to quantitative biological differences [1] [2].
- **Regulatory Status: Propaquizafop** is an approved herbicide in the EU (approval expires 28/02/2027) and is not currently classified as a candidate for substitution [6].
- **Resistance Management is Critical:** While an effective herbicide, **propaquizafop** is an ACCase inhibitor (Group A/HRAC 1), and numerous cases of resistance have been reported in grass weeds like *Alopecurus myosuroides*, *Eleusine indica*, and *Avena fatua* [6] [5]. It is crucial to use it within an integrated weed management strategy to delay further resistance.

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